molecular formula C10H7N3O2S B14136635 N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide CAS No. 88735-92-6

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide

Cat. No.: B14136635
CAS No.: 88735-92-6
M. Wt: 233.25 g/mol
InChI Key: VIVJVVNDZLFPHW-UHFFFAOYSA-N
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Description

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a dicyano group, and a methylsulfanyl group. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with appropriate reagents to introduce the dicyano and methylsulfanyl groups. One common method involves the use of malononitrile and methylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dicyano group can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide is unique due to its combination of a furan ring with dicyano and methylsulfanyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

88735-92-6

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

N-(2,2-dicyano-1-methylsulfanylethenyl)furan-2-carboxamide

InChI

InChI=1S/C10H7N3O2S/c1-16-10(7(5-11)6-12)13-9(14)8-3-2-4-15-8/h2-4H,1H3,(H,13,14)

InChI Key

VIVJVVNDZLFPHW-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C#N)NC(=O)C1=CC=CO1

Origin of Product

United States

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